Methyl 4-chloro-5-oxohexanoate
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Overview
Description
Methyl 4-chloro-5-oxohexanoate is an organic compound with the molecular formula C₇H₁₁ClO₃. It is a methyl ester derivative of 4-chloro-5-oxohexanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-5-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-oxohexanoate undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Reduction: 4-chloro-5-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-5-oxohexanoic acid and methanol.
Scientific Research Applications
Methyl 4-chloro-5-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-oxohexanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is converted to a secondary alcohol through the transfer of hydride ions. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-5-oxohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-bromo-5-oxohexanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl 4-chloro-5-hydroxyhexanoate: Similar structure but with a hydroxyl group instead of a ketone group.
Uniqueness
Methyl 4-chloro-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64037-75-8 |
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Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
methyl 4-chloro-5-oxohexanoate |
InChI |
InChI=1S/C7H11ClO3/c1-5(9)6(8)3-4-7(10)11-2/h6H,3-4H2,1-2H3 |
InChI Key |
YUCXDPOYXKHKRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OC)Cl |
Origin of Product |
United States |
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